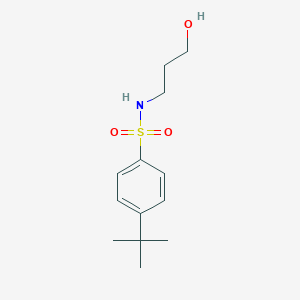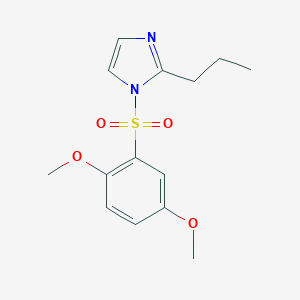
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. Also known as TBNHPS, this sulfonamide derivative has been synthesized through various methods and has been studied for its mechanism of action, physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of TBNHPS involves its ability to bind to metal ions and undergo a conformational change, leading to changes in its fluorescence properties. TBNHPS has also been shown to selectively inhibit carbonic anhydrase IX through binding to its active site.
Biochemical and Physiological Effects:
TBNHPS has been shown to have minimal toxicity in vitro and in vivo studies. However, its effects on biochemical and physiological processes are still under investigation. TBNHPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, but further studies are needed to determine its potential effects on normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
TBNHPS has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and it has been shown to have minimal toxicity. TBNHPS also has potential applications in metal ion binding and pH-sensitive fluorescence imaging. However, its selectivity and specificity for certain targets need to be further investigated.
Zukünftige Richtungen
There are several future directions for the use of TBNHPS in scientific research. It has potential applications in metal ion binding and pH-sensitive fluorescence imaging, as well as in the development of selective inhibitors for carbonic anhydrase IX. Further studies are needed to determine its potential effects on normal cells and tissues, as well as its selectivity and specificity for certain targets. TBNHPS may also have potential applications in drug delivery systems and as a biosensor for detecting metal ions and pH changes in biological systems.
Conclusion:
In conclusion, 4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide has potential applications in scientific research, including metal ion binding, pH-sensitive fluorescence imaging, and the development of selective inhibitors for carbonic anhydrase IX. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been discussed. Further studies are needed to determine its potential applications in drug delivery systems and as a biosensor for detecting metal ions and pH changes in biological systems.
Synthesemethoden
TBNHPS can be synthesized through various methods, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with N-(3-hydroxypropyl)amine in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
TBNHPS has been studied for its potential applications in scientific research. It has been used as a ligand for metal ion binding and as a pH-sensitive fluorescent probe for imaging intracellular pH changes. TBNHPS has also been studied for its potential use as a selective inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer cells.
Eigenschaften
Molekularformel |
C13H21NO3S |
|---|---|
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
4-tert-butyl-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)11-5-7-12(8-6-11)18(16,17)14-9-4-10-15/h5-8,14-15H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
XJKZJNYVEONNCD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCO |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)


![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)


